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Compound of Interest

Compound Name: 5-Chloro-2-furaldehyde

Cat. No.: B1586146 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-furaldehyde (C₅H₃ClO₂), a key intermediate in synthetic chemistry. The document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its structural characterization through Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The structural integrity of 5-Chloro-2-furaldehyde has been elucidated through various

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is critical for compound

identification, purity assessment, and as a reference for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-
Chloro-2-furaldehyde.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The aldehyde proton is characteristically shifted downfield, while the furan ring

protons exhibit distinct splitting patterns due to their coupling.
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-C(O) ~9.5 s (singlet) -

H-3 ~7.2 d (doublet) ~3.7

H-4 ~6.5 d (doublet) ~3.7

Note: Predicted data based on analysis of similar furan derivatives. The exact chemical shifts

and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Carbon Chemical Shift (δ, ppm)

C=O ~177

C-2 ~152

C-5 ~145

C-3 ~123

C-4 ~112

Note: Predicted data based on analysis of similar furan derivatives.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-2-furaldehyde displays characteristic absorption bands

corresponding to the vibrational modes of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H stretch (aldehyde)

~1680 Strong
C=O stretch (conjugated

aldehyde)

~1580 Medium C=C stretch (furan ring)

~1020 Strong C-O-C stretch (furan ring)

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry of 5-Chloro-2-furaldehyde provides information on its molecular weight

and fragmentation pattern, aiding in its identification. The presence of a chlorine atom is

indicated by the characteristic M+2 isotopic peak.

m/z Relative Abundance (%) Assignment

130/132 High [M]⁺ (Molecular ion)

101/103 Medium [M-CHO]⁺

95 Medium [M-Cl]⁺

66 High [C₄H₂O]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental

procedures. The following are generalized protocols for the techniques cited.

NMR Spectroscopy

A solution of 5-10 mg of 5-Chloro-2-furaldehyde in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube. For ¹³C NMR, a more

concentrated solution (20-50 mg) is recommended. The spectrum is recorded on a high-field

NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both ¹H
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and ¹³C NMR, with proton decoupling applied for the latter to simplify the spectrum. Chemical

shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

sample is placed directly on the ATR crystal, and firm contact is ensured. A background

spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from

the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, often via a direct insertion probe or after

separation by gas chromatography (GC). The molecules are ionized by a beam of electrons

(typically at 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and

detected.

Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of 5-Chloro-2-furaldehyde is

depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 5-Chloro-2-furaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-furaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586146#spectroscopic-data-nmr-ir-ms-of-5-chloro-
2-furaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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